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An In-depth Technical Guide to the Commercial Production and Synthesis of (-)-Menthol

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthol, a cyclic monoterpene alcohol, is a globally significant compound renowned for its

characteristic minty aroma and cooling sensation. It is a key ingredient in a vast array of

products spanning the pharmaceutical, oral care, confectionery, and cosmetic industries. While

historically sourced through the extraction from mint plants, primarily Mentha arvensis, the

volatility of agricultural yields and increasing global demand have propelled the development of

robust industrial synthetic routes.[1][2] Today, synthetic production accounts for a substantial

portion of the global menthol supply, ensuring stability, consistent quality, and scalability.[1]

The worldwide demand for menthol is estimated to be between 25,000 and 30,000 metric tons

annually.[2] The global market was valued at approximately USD 4.25 billion in 2024 and is

projected to grow significantly.[3] This guide provides a detailed overview of the core

commercial processes for synthesizing enantiomerically pure (-)-menthol, focusing on the

methodologies pioneered by Symrise, Takasago, and BASF.

Major Commercial Synthesis Routes
Three primary processes dominate the landscape of synthetic (-)-menthol production. Each

route leverages different starting materials and distinct chemical strategies to achieve the

desired stereoisomer, (1R,2S,5R)-menthol, which is responsible for the characteristic cooling

effect.[4][5]
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The Symrise (Haarmann & Reimer) Process: Racemic
Resolution
The Symrise process, originally developed by Haarmann & Reimer, is a classic example of a

"chiral pool" synthesis followed by resolution. It begins with a readily available petrochemical

feedstock, m-cresol, and produces a racemic mixture of menthol, from which the desired (-)-

enantiomer is isolated.[1][6] This method is noted for its efficiency, with an overall yield of

approximately 90% after recycling steps.[1][5]

The process involves three main stages:

Thymol Synthesis: m-cresol is alkylated with propene to produce thymol.

Hydrogenation: Thymol is hydrogenated, creating a mixture of the four possible menthol

stereoisomers in their racemic forms.[6][7]

Chiral Resolution: The racemic (±)-menthol is separated from other isomers by fractional

distillation. The key innovation lies in the resolution of this racemate. The menthol is

esterified (e.g., with benzoic acid), and the desired (-)-menthyl benzoate is selectively

crystallized by seeding.[1][5] After separation, the ester is hydrolyzed to yield pure (-)-
menthol. The remaining undesired isomers and the (+)-menthol from the mother liquor are

recycled back into the process, contributing to the high overall yield.[1][8]
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Fig. 1: The Symrise process for (-)-menthol synthesis.

The Takasago Process: Asymmetric Isomerization
The Takasago process represents a landmark in industrial asymmetric catalysis and was

recognized with the 2001 Nobel Prize in Chemistry for Ryōji Noyori.[9] This elegant synthesis

starts with myrcene, a component of turpentine, and utilizes a highly efficient asymmetric

isomerization as the key step to establish the desired chirality early in the sequence.[9][10] The

annual production scale via this method is reported to be around 3,000 tonnes.[9]

The key steps are:

Allylic Amine Formation: Myrcene reacts with a lithium amide to form an allylic amine.

Asymmetric Isomerization: The crucial step involves the isomerization of the allylic amine to

(R)-citronellal enamine using a rhodium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

complex as the chiral catalyst. This reaction proceeds with very high enantioselectivity.[9][10]

Hydrolysis: The resulting enamine is hydrolyzed to yield optically pure (R)-citronellal.

Intramolecular Ene Reaction: (R)-citronellal undergoes a zinc bromide-initiated carbonyl-ene

reaction to cyclize into (-)-isopulegol.[9]

Hydrogenation: Finally, the double bond in (-)-isopulegol is hydrogenated to afford pure (-)-
menthol.[9]
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Fig. 2: The Takasago process for (-)-menthol synthesis.

The BASF Process: Asymmetric Hydrogenation
BASF, a major producer of citral for vitamins and fragrances, leverages its vast citral production

capacity for menthol synthesis.[11] The BASF process is another example of asymmetric

catalysis, focusing on the enantioselective hydrogenation of a citral-derived intermediate. The

company launched a large-scale, continuous production plant in 2012 capable of producing L-

menthol with a purity of at least 99.7%.[2][12][13]

The process flow is as follows:

Citral Production: BASF has a highly optimized, large-scale process for producing citral from

isobutylene and formaldehyde.[11]

Asymmetric Hydrogenation: The key step is the asymmetric hydrogenation of citral (or its

isomer, neral) to produce (+)-(R)-citronellal. This is achieved using a highly efficient

proprietary chiral catalyst system.[11][12]

Cyclization: Similar to the Takasago process, (+)-(R)-citronellal is cyclized to (-)-isopulegol,

often using an acidic catalyst. BASF has developed refined processes to minimize the

formation of undesirable isopulegol isomers.[11]

Purification & Hydrogenation: The (-)-isopulegol is purified and then hydrogenated to yield

the final (-)-menthol product.[11]
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Fig. 3: The BASF process for (-)-menthol synthesis.

Quantitative Process Data
The following tables summarize key quantitative data for the major commercial (-)-menthol
synthesis processes.

Table 1: Production Capacities and Product Purity

Process/Comp
any

Starting
Material

Reported
Annual
Capacity

Final Product
Purity

Reference

Symrise m-Cresol

>680 tonnes

(Bushy Park,

historical)

High Purity [7]

Takasago Myrcene ~3,000 tonnes

High

Enantiomeric

Purity

[9]

BASF Citral
"World's Largest

Plant" (2012)
≥ 99.7% [2][13]

Table 2: Key Reaction Step Yields and Selectivity
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Process Key Step
Catalyst/Reage
nt

Yield /
Selectivity

Reference

Symrise Overall Process -
~90% (with

recycling)
[1][5]

Takasago
Asymmetric

Isomerization

Rhodium-BINAP

complex

High

Enantiomeric

Purity

[9][10]

BASF
Asymmetric

Hydrogenation

Proprietary

Chiral Catalyst

High

Enantiomeric

Selectivity

[12]

Other (Lab

Scale)

Citronellal to

Menthol

1% Ru/H-BEA-

25

>93% Menthol

Selectivity
[14]

Other (Lab

Scale)
Citral to Menthol

2.0 wt% Pt on

beta zeolites

>95% Menthol

Selectivity
[14]

Other (Lab

Scale)

Asymmetric

Synthesis

Dihydropyridine/

Chiral Amine

>60% Total Yield,

>90% e.e.
[15]

Experimental Protocols
Detailed experimental conditions for industrial processes are often proprietary. The following

protocols are based on information from patents and related scientific literature, representing

plausible conditions for the key transformations.

Symrise Process: Hydrogenation and Resolution
Hydrogenation of Thymol:

Reactants: Thymol, Hydrogen gas.

Catalyst: Nickel or palladium-based catalysts are commonly cited.[16] Ruthenium on

alumina (Ru/Al₂O₃) has also been used.[14]

Conditions: The reaction is performed in a high-pressure reactor. Specific temperatures

and pressures are optimized to control the stereoselectivity of the hydrogenation, which
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produces a mixture of menthol, isomenthol, neomenthol, and neoisomenthol racemates.[7]

[14]

Resolution of (±)-Menthol:

Esterification: Racemic menthol is reacted with an acid chloride or anhydride (e.g.,

benzoyl chloride) in the presence of a base to form the corresponding menthyl esters.

Selective Crystallization: The mixture of diastereomeric esters is dissolved in a suitable

solvent. The solution is cooled and seeded with a crystal of pure (-)-menthyl benzoate.

This induces the preferential crystallization of the (-)-menthyl benzoate conglomerate.[1][5]

Hydrolysis: The isolated (-)-menthyl benzoate crystals are hydrolyzed using a strong base

(e.g., NaOH) followed by acidic workup to yield optically pure (-)-menthol.

Takasago Process: Asymmetric Isomerization and
Cyclization

Asymmetric Isomerization of Allylic Amine:

Reactant: N,N-diethylgeranylamine (derived from myrcene).

Catalyst: A rhodium complex with a chiral phosphine ligand, such as [Rh(BINAP)

(COD)]ClO₄.

Solvent: Typically a polar aprotic solvent like THF.

Conditions: The reaction is run under an inert atmosphere at elevated temperatures (e.g.,

80-100 °C) for several hours until high conversion is achieved. The catalyst loading is

typically very low, demonstrating high turnover numbers. The product, (R)-N,N-

diethylcitronellal enamine, is obtained with high enantiomeric excess (>98% e.e.).

Cyclization of (R)-Citronellal:

Reactant: (R)-Citronellal.

Catalyst: A Lewis acid, most commonly zinc bromide (ZnBr₂).[9]
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Solvent: An aprotic solvent such as dichloromethane or toluene.

Conditions: The reaction is typically run at low temperatures (e.g., -20 °C to 0 °C) to

control the selectivity of the intramolecular ene reaction, favoring the formation of (-)-

isopulegol over its other diastereomers.

BASF Process: Asymmetric Hydrogenation
Asymmetric Hydrogenation of Citral:

Reactant: Citral (a mixture of geranial and neral).

Catalyst: A proprietary, highly efficient chiral catalyst system. Research in this area often

points to ruthenium or rhodium complexes with chiral phosphine ligands, similar to those

used in other asymmetric hydrogenations.[11][12]

Conditions: The reaction is conducted in a continuous-flow reactor under hydrogen

pressure. Continuous addition of reactants and removal of products eliminates downtime

and improves resource efficiency.[2][13] The temperature, pressure, and flow rates are

precisely controlled to maximize both conversion and enantioselectivity towards (+)-(R)-

citronellal.

Purification of Synthetic Menthol
Achieving the high purity required for pharmaceutical and food-grade applications (often >99%)

is a critical final step.[17] Common purification methods include:

Fractional Distillation: Used to separate menthol isomers based on differences in boiling

points.[6]

Crystallization: The crude menthol is dissolved in a suitable solvent (nitrile-based solvents

have been shown to be effective) and cooled to precipitate pure menthol crystals, leaving

isomers and impurities in the mother liquor.[17]

Oxidative Purification: A method involving the selective oxidation of residual geometric

isomers (isomenthol, neomenthol) to menthone using a hexavalent chromium agent in an
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acidic medium. The resulting menthone can then be easily separated from the unreacted

menthol by distillation.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [commercial production and synthesis of (-)-Menthol].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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